molecular formula C20 H22 N3 O2 . Cl B109182 Basic red 76 CAS No. 68391-30-0

Basic red 76

Cat. No. B109182
CAS RN: 68391-30-0
M. Wt: 336.413545
InChI Key: HSWXSHNPRUMJKI-UHFFFAOYSA-N
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Description

Basic Red 76 is a monoazo color that functions as a hair colorant and hair-conditioning agent . It is a synthetic hair colorant that is intensely colored and is mainly used in semi-permanent hair colorant products as it doesn’t penetrate very deeply into hair .


Molecular Structure Analysis

As given in the Dictionary, Basic Red 76 (CAS No. 68391-30-0) is the azo dye . Unfortunately, the exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Basic Red 76 is a cationic direct dye that is water soluble . There is no chemical reaction with other components; the dyes adhere to the hair surface and last for one to two hair washes .


Physical And Chemical Properties Analysis

Basic Red 76 is a cationic direct dye that is water soluble . Ultraviolet-visible (UV-Vis) spectra showed maxima at 235 nm (62% Basic Red 76) and 332 nm (80% Basic Red 76) . This ingredient, in its pure form, is a red powder with a melting point of 200°C .

Scientific Research Applications

Environmental and Occupational Implications

Pararosaniline, also known as C.I. Basic Red 9 or Basic Red 76, is significant in biological and chemical assays but is suspected of being carcinogenic. The study of its environmental and occupational implications is crucial. Research indicates that ozonation is an efficient process for the chemical oxidation of pararosaniline solutions, surpassing other techniques like ultrasonic irradiation alone or in combination with O₃. This process is vital for treating pararosaniline waste, especially considering its potential health risks. The kinetics and efficacy of various degradation techniques for pararosaniline have been extensively studied, proving the effectiveness of ozonation in mitigating its environmental and occupational hazards (Martins et al., 2006).

Photocatalytic Degradation Studies

The photocatalytic degradation of Basic Red 2, closely related to Basic Red 76, has been a subject of study, highlighting the broader category of azo dyes' environmental impacts. Research utilizing nanocrystalline WO₃ under UV laser irradiation showcased that the process's efficiency is highly dependent on factors like laser energy, catalyst loading, solution pH, and initial dye concentration. This study is pivotal in understanding the adsorption behaviors and kinetic dynamics involved in the degradation process of Basic Red dyes, contributing to the development of more effective treatment and disposal methods for these compounds (Hayat et al., 2011).

Optimization of Degradation Processes

Further research on the photolytic degradation of Basic Red 2 via UV radiation in the presence of H₂O₂ optimized the conditions for this process. The application of response surface methodology (RSM) to optimize the degradation conditions underscores the scientific community's commitment to refining and improving the efficiency of methods used to mitigate the environmental impact of azo dyes like Basic Red 76. This work is integral to environmental science, offering a methodical approach to understanding and enhancing the degradation processes of hazardous dyes (Körbahti & Rauf, 2008).

Adsorption and Treatment Techniques

The study of adsorption isotherms for basic dyes, including dyes similar to Basic Red 76, on various substrates like peat, has provided valuable insights. Understanding the adsorption capacities and the interaction between dyes and substrates is crucial for designing effective wastewater treatment processes. This research has utilized various isotherm models to predict dye adsorption behaviors, aiding in the development of more efficient and environmentally friendly dye waste management strategies (Allen, McKay, & Porter, 2004).

properties

IUPAC Name

[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWXSHNPRUMJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879784
Record name C.I. Basic Red 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic red 76

CAS RN

68391-30-0
Record name Basic Red 76
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68391-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic red 76
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Basic Red 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
Y Masukawa - Journal of Chromatography A, 2006 - Elsevier
… These UV–vis spectra obtained from the equipped diode-array detector at 200–400 nm had the following maximum wavelengths: 235 and 322 nm for Basic Red 76; 220 and 262 nm for …
Number of citations: 31 www.sciencedirect.com
JH Franco, BF Silva, MVB Zanoni - Analytical Methods, 2015 - pubs.rsc.org
… present work describes a chromatographic HPLC-DAD method to determine the semi-permanent dyes basic blue 99 (BB99), acid violet 43 (AV43), basic brown 16 (BB16), basic red 76 (…
Number of citations: 11 pubs.rsc.org
C Scarpi, F Ninci, M Centini, C Anselmi - Journal of Chromatography A, 1998 - Elsevier
… 3 Basic Red 76 12245 2-Naphthalenaminium,8-[(2- Arianor Monoazo Williams … Quantitation was performed at 450 nm for Disperse Violet 1, Basic Red 76 and … Basic Red 76 102.4 5.5 …
Number of citations: 83 www.sciencedirect.com
B Ballarin, S Galli, M Morigi - International journal of cosmetic …, 2007 - Wiley Online Library
… 1 (in which is reported as example the case of Basic Red 76 and a dyestuff time of 30 min) it is observable that at acid pH values, the amount of Basic dyes that it is deposited on the …
Number of citations: 9 onlinelibrary.wiley.com
S Grégoire, R Cubberley, H Duplan, J Eilstein… - Journal of Solution …, 2017 - Springer
… Of these, Basic red 76 and nitrobenzene were found to be approximately 40- and 17-fold less soluble in this solvent than in water. This might be expected for Basic red 76 because it is a …
Number of citations: 15 link.springer.com
JH Franco, BF Da Silva, MVB Zanoni - Analytical Methods, 2020 - pubs.rsc.org
Herein, we present an approach for the analytical determination and quantification of semi-permanent hair dyes in wash water samples released during washing of dyed hair employing …
Number of citations: 4 pubs.rsc.org
NJ Hewitt, S Grégoire, R Cubberley… - Journal of Applied …, 2020 - Wiley Online Library
… Figure 4C shows the RF kinetics for Basic Red 76 as an example of a chemical that may … (Figure 4DF), the RF kinetics for Basic Red 76 was not linear over time and reached a plateau …
SA Da França, MF Dario, VB Esteves, AR Baby… - Cosmetics, 2015 - mdpi.com
Hair color change by dye application is a common procedure among women. Hair dyes are classified, according to color resistance, into temporary, semipermanent, demipermanent …
Number of citations: 127 www.mdpi.com
H Søsted, DA Basketter, E Estrada… - Contact …, 2004 - Wiley Online Library
Allergic contact dermatitis following the use of hair dyes is well known. Many chemicals are used in hair dyes and it is unlikely that all cases of hair dye allergy can be diagnosed by …
Number of citations: 147 onlinelibrary.wiley.com
J Eilstein, S Grégoire, A Fabre, E Arbey… - Journal of Applied …, 2020 - Wiley Online Library
… For example, geraniol, 4-aminophenol and Basic Red 76 were more rapidly depleted in EpiSkin S9 than liver S9 incubations (Figure 2, Table 2). There were six chemicals that were …

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